[4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;pentahydrobromide
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Overview
Description
[4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;pentahydrobromide, also known as Teneligliptin Hydrobromide Hydrate, is a dipeptidyl peptidase-4 (DPP-4) inhibitor. It is primarily used in the treatment of type 2 diabetes mellitus. This compound works by inhibiting the enzyme DPP-4, which results in increased levels of incretin hormones, thereby improving blood glucose control .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone involves multiple steps. The key steps include the formation of the pyrazole ring, the piperazine ring, and the thiazolidine ring, followed by their coupling . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
[4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
[4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a model compound in the study of DPP-4 inhibitors and their synthesis.
Medicine: It is used in the development of new treatments for type 2 diabetes and other metabolic disorders.
Industry: It is used in the production of pharmaceutical formulations for the treatment of diabetes.
Mechanism of Action
The mechanism of action of [4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone involves the inhibition of the enzyme DPP-4. By inhibiting DPP-4, this compound increases the levels of incretin hormones, such as GLP-1 and GIP, which enhance insulin secretion and decrease glucagon release. This results in improved blood glucose control .
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.
Saxagliptin: A DPP-4 inhibitor with a similar mechanism of action.
Linagliptin: A DPP-4 inhibitor known for its high selectivity and long duration of action.
Uniqueness
[4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone is unique due to its high potency, selectivity, and long duration of action. It also has a favorable pharmacokinetic profile, making it suitable for once-daily dosing .
Properties
IUPAC Name |
[4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;pentahydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C22H30N6OS.5BrH.H2O/c2*1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;;;;;/h2*2-6,13,19-20,23H,7-12,14-16H2,1H3;5*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPRXLXVOBOTGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.O.Br.Br.Br.Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H67Br5N12O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1275.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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